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Compound of Interest

Compound Name: 1-(1-Phenylethyl)piperazine

Cat. No.: B2491723 Get Quote

1-(1-Phenylethyl)piperazine is a disubstituted piperazine featuring a chiral phenylethyl group

attached to one of the ring's nitrogen atoms. This structural motif is a common feature in a

variety of centrally active compounds. Its core identifiers and computed properties are

summarized below.

Property Value Source

IUPAC Name 1-(1-phenylethyl)piperazine --INVALID-LINK--[1]

SMILES String
CC(C1=CC=CC=C1)N2CCNC

C2
--INVALID-LINK--[1]

CAS Number 69628-75-7 --INVALID-LINK--[1]

Molecular Formula C₁₂H₁₈N₂ --INVALID-LINK--[1]

Molecular Weight 190.28 g/mol --INVALID-LINK--[1]

Form Solid --INVALID-LINK--[2]

Synthesis Methodologies
The synthesis of N-alkylated piperazines is a fundamental transformation in medicinal

chemistry. For a mono-substituted, secondary alkylamine like 1-(1-phenylethyl)piperazine,

two primary strategies are considered: direct alkylation and reductive amination.
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Direct Alkylation: This involves the reaction of piperazine with a suitable electrophile, such as

(1-bromoethyl)benzene. A significant challenge in this approach is controlling selectivity. The

inherent nucleophilicity of both nitrogen atoms in piperazine can lead to a mixture of mono-

and di-alkylated products, as well as potential quaternary ammonium salt formation.

Strategies to favor mono-alkylation include using a large excess of piperazine or employing a

mono-protonated piperazine salt to decrease the nucleophilicity of the second nitrogen.[3]

Reductive Amination: This is often the preferred method for its high selectivity and milder

conditions.[4] The reaction proceeds via the condensation of a ketone (acetophenone) with

piperazine to form an iminium ion intermediate, which is then reduced in situ by a hydride-

donating agent to yield the target amine. This method directly forms the desired C-N bond

with minimal risk of over-alkylation.

Field-Proven Protocol: Reductive Amination
The following protocol is adapted from established procedures for the reductive amination of

ketones with piperazine derivatives. This self-validating system ensures high conversion to the

desired mono-alkylated product. The choice of sodium triacetoxyborohydride [NaBH(OAc)₃] as

the reducing agent is critical; it is mild enough not to reduce the starting ketone but is highly

effective at reducing the iminium intermediate formed in situ.

Reaction Scheme:

Reactants

Acetophenone

Iminium Ion
(transient intermediate)

 Condensation
(Acid Catalyst, e.g., AcOH)

Piperazine

 Condensation
(Acid Catalyst, e.g., AcOH)

1-(1-Phenylethyl)piperazine

 Reduction

NaBH(OAc)₃

Fig 1. Reductive Amination Workflow.
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Caption: Fig 1. Reductive Amination Workflow.

Experimental Protocol:

Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperazine (2.0

equivalents). Dissolve it in an anhydrous solvent such as dichloromethane (DCM) or 1,2-

dichloroethane (DCE).

Carbonyl Addition: Add acetophenone (1.0 equivalent) to the solution, followed by a catalytic

amount of acetic acid (0.1 equivalents) to facilitate iminium ion formation.

Intermediate Formation: Allow the mixture to stir at room temperature for 30-60 minutes.

Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the

stirring mixture. The addition may be mildly exothermic.

Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated

aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with

DCM.

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude

product.

Purification: The crude material can be purified by silica gel column chromatography to afford

the final 1-(1-phenylethyl)piperazine.

Spectroscopic Characterization
Disclaimer: As of the date of this guide, specific, peer-reviewed spectral data for 1-(1-
Phenylethyl)piperazine is not readily available in the cited literature. The following analysis is
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based on expected values derived from closely related analogues, such as 1-phenylpiperazine,

and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to provide key structural information.

Phenyl Protons: A multiplet in the aromatic region (δ 7.20-7.40 ppm) integrating to 5

hydrogens.

Benzylic Proton: A quartet at approximately δ 3.20-3.40 ppm, corresponding to the single

proton on the carbon attached to both the phenyl ring and the piperazine nitrogen. The

splitting pattern arises from coupling to the adjacent methyl protons.

Piperazine Protons: The eight protons on the piperazine ring are expected to appear as two

distinct sets of multiplets. The four protons on the carbons adjacent to the substituted

nitrogen (N1) will likely be shifted downfield (δ 2.50-2.70 ppm) compared to the four protons

adjacent to the secondary amine (N4) (δ 2.80-3.00 ppm).[5][6]

Methyl Protons: A doublet at approximately δ 1.30-1.50 ppm, integrating to 3 hydrogens,

coupled to the benzylic proton.

Amine Proton: A broad singlet corresponding to the N-H proton, which may appear over a

wide chemical shift range and could exchange with D₂O.

¹³C NMR: The carbon spectrum provides a map of the carbon skeleton.

Phenyl Carbons: Signals are expected in the δ 125.0-145.0 ppm range. The quaternary

carbon attached to the ethyl group will be distinct from the protonated carbons.

Benzylic Carbon: A signal around δ 60.0-65.0 ppm for the chiral carbon.

Piperazine Carbons: Two distinct signals are expected. The carbons adjacent to N1 (C2/C6)

should appear around δ 52.0-55.0 ppm, while the carbons adjacent to N4 (C3/C5) would be

expected around δ 45.0-50.0 ppm.[5][7]

Methyl Carbon: A signal in the aliphatic region, expected around δ 20.0-25.0 ppm.
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Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak

([M]⁺) at m/z = 190. The fragmentation pattern would be key to confirming the structure.

Expected Fragmentation Pathway:

[M]⁺˙
m/z = 190

[C₈H₉]⁺
m/z = 105 α-cleavage

[C₆H₁₃N₂]⁺
m/z = 113

 Benzylic
cleavage [C₅H₁₁N₂]⁺

m/z = 99
 -CH₂ [C₄H₈N]⁺

m/z = 70
 -CH₂NH

Fig 2. Plausible MS Fragmentation.
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Caption: Fig 2. Plausible MS Fragmentation.

Benzylic Cleavage: The most prominent fragmentation would likely be the cleavage of the C-

C bond alpha to the phenyl ring, generating a stable tropylium ion or, more likely, the

cleavage of the benzylic C-N bond. The most characteristic fragment would be the loss of the

phenylmethyl radical to form an ion at m/z = 105 ([C₈H₉]⁺), which is a hallmark of phenylethyl

structures.

Piperazine Ring Fragmentation: Cleavage within the piperazine ring itself is also expected.

Common fragments for N-substituted piperazines include ions at m/z = 70 and m/z = 56,

corresponding to characteristic portions of the heterocyclic ring.[6]

Applications in Drug Discovery and Medicinal
Chemistry
The piperazine moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to

impart favorable pharmacokinetic properties (such as aqueous solubility) and to serve as a

versatile linker to orient pharmacophoric groups toward their biological targets.[8]
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1-(1-Phenylethyl)piperazine, as a specific scaffold, is of particular interest in the development

of agents targeting the Central Nervous System (CNS). The phenylpiperazine core is a well-

established pharmacophore for a range of neurotransmitter receptors. While specific drugs

derived directly from this exact molecule are not prominent, its structure serves as a key

template for exploring structure-activity relationships (SAR) in several areas:

Dopamine and Serotonin Receptor Ligands: Phenylpiperazine derivatives are known to

interact with dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors. The 1-phenylethyl

group can be systematically modified to optimize potency and selectivity for these receptors,

which are implicated in conditions like schizophrenia, depression, and anxiety.[7]

Neuroprotective Agents: The piperazine core is found in compounds investigated for

neuroprotective effects, making this scaffold a valuable starting point for developing

treatments for neurodegenerative disorders.

Safety and Handling
Based on GHS classification data, 1-(1-phenylethyl)piperazine is considered hazardous.

Hazards: Harmful if swallowed (Acute Toxicity, Oral) and causes serious eye irritation. May

cause skin and respiratory irritation.

Precautions: Handle with appropriate personal protective equipment (PPE), including safety

glasses, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

Avoid inhalation of dust and direct contact with skin and eyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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